molecular formula C13H13NOS3 B135414 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-39-6

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B135414
CAS No.: 135692-39-6
M. Wt: 295.5 g/mol
InChI Key: SPXSPOSYQMJSMI-UHFFFAOYSA-N
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Description

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound featuring a unique structure that combines a quinoline core with a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring is introduced via a cyclization reaction involving a suitable dithiol compound. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the cyclization.

    Methoxylation and Methylation: The final steps involve the introduction of the methoxy group and the methyl groups. Methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be performed using methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core or the dithiolo ring. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The methoxy group and the methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline and dithiolo derivatives

Scientific Research Applications

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Lacks the methoxy and methyl groups, resulting in different electronic properties and biological activity.

    8-methoxyquinoline: Similar in structure but lacks the dithiolo ring, affecting its reactivity and applications.

    4,4-dimethylquinoline: Lacks the dithiolo ring and methoxy group, leading to different chemical behavior.

Uniqueness

The presence of both the methoxy group and the dithiolo ring in 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione imparts unique electronic and steric properties, enhancing its potential as a kinase inhibitor and its utility in materials science .

Properties

IUPAC Name

8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-6-7(15-3)4-5-9(8)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXSPOSYQMJSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 3
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 4
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 5
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 6
Reactant of Route 6
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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